molecular formula C21H30O6 B12403830 (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 86002-90-6

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12403830
CAS No.: 86002-90-6
M. Wt: 378.5 g/mol
InChI Key: HESFZGWRDUVOMS-UKSDXMLSSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of this compound reflects its intricate stereochemistry and functional group arrangement. The base structure consists of a cyclopenta[a]phenanthrene nucleus, a tetracyclic system common to steroid hormones. The prefix (8S,9S,10R,11S,13S,14S,17R) specifies the absolute configuration at seven chiral centers, critical for biological activity. Key substituents include:

  • A 2-hydroxyacetyl group at C17 (17-(2-hydroxyacetyl))
  • Hydroxyl groups at C11 and C17 (11,17-dihydroxy)
  • A hydroxymethyl group at C13 (13-(hydroxymethyl))
  • A methyl group at C10 (10-methyl)

The stereodescriptors follow Cahn-Ingold-Prelog priorities, with the R/S notation determined by the spatial arrangement of substituents around each asymmetric carbon. For instance, the C17 configuration (R) distinguishes this compound from endogenous cortisol, which typically features an S configuration at this position in its natural form. The systematic name explicitly defines the decahydro framework (2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one), indicating partial saturation of the fused ring system.

Comparative Structural Analysis with Endogenous Glucocorticoids

Structural divergence from endogenous glucocorticoids occurs at three primary sites:

Feature Target Compound Cortisol Prednisolone
C11 Substituent β-hydroxyl β-hydroxyl β-hydroxyl
C17 Side Chain 2-hydroxyacetyl (OCH₂CO-) Hydroxyethyl (CH₂CH₂OH) Hydroxyacetyl (OCH₂CO-)
C13 Modification Hydroxymethyl (CH₂OH) Methyl (CH₃) Methyl (CH₃)
C10 Configuration Methyl (CH₃) Methyl (CH₃) Methyl (CH₃)

The C13 hydroxymethyl group introduces enhanced hydrogen-bonding capacity compared to the methyl group in cortisol and prednisolone, potentially influencing receptor binding kinetics. The 2-hydroxyacetyl moiety at C17 mirrors synthetic glucocorticoids like prednisolone but lacks the acetate esterification seen in prodrug derivatives such as prednisolone acetate. Molecular modeling suggests the C17 carbonyl oxygen participates in key interactions with glucocorticoid receptor residues, while the hydroxymethyl group at C13 may stabilize the D-ring conformation.

X-ray Crystallography and Conformational Studies

While direct crystallographic data for this specific compound remains unpublished, analogous glucocorticoid structures provide insight into its probable conformation. The cyclopenta[a]phenanthrene core typically adopts a trans-decalin configuration, with chair conformations in rings A and B. Comparative analysis with prednisolone (PubChem CID: 5755) reveals:

  • Ring A : Enone system (C3 ketone, C4-C5 double bond) in a semi-planar arrangement
  • Ring B : Chair conformation stabilized by C10 methyl group
  • Ring C : Distorted chair due to C11 hydroxyl and C13 hydroxymethyl substituents
  • Ring D : cis-fusion between rings C and D, with the 2-hydroxyacetyl group occupying an equatorial position

The C13 hydroxymethyl group likely induces torsional strain in ring C, as evidenced by molecular mechanics calculations on similar structures. This strain may alter the dihedral angle between rings B and C by 12–15° compared to cortisol derivatives, potentially affecting membrane permeability.

Computational Modeling of Three-Dimensional Structure

Density functional theory (DFT) simulations at the B3LYP/6-31G* level predict the following electronic and spatial features:

  • Electrostatic Potential : The C3 ketone exhibits a partial negative charge (Mulliken charge: -0.43 e), while the C11 and C17 hydroxyls show moderate negativity (-0.28 e and -0.31 e, respectively).
  • Torsional Angles :
    • C8-C9-C10-C11: 178.2° (near-perfect antiperiplanar)
    • C13-C14-C17-O22: 62.4° (gauche conformation for hydroxymethyl group)
  • Hydrogen Bond Network : Intramolecular H-bonds between:
    • C11 hydroxyl → C3 ketone (2.89 Å)
    • C17 hydroxyl → C20 carbonyl (2.67 Å)

Molecular dynamics simulations (AMBER force field) suggest the hydroxymethyl group at C13 increases solvent-accessible surface area by 18% compared to methyl-substituted analogs, enhancing aqueous solubility. Docking studies with the glucocorticoid receptor (PDB: 1P93) predict a binding affinity (ΔG = -9.2 kcal/mol) comparable to dexamethasone, driven by hydrogen bonds with Gln570 and Arg611 residues.

Properties

CAS No.

86002-90-6

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1

InChI Key

HESFZGWRDUVOMS-UKSDXMLSSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)CO)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)CO)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be approached through several retrosynthetic pathways:

  • Modification of commercially available corticosteroids such as hydrocortisone or prednisolone
  • Total synthesis from simpler precursors
  • Semi-synthesis from natural steroid sources with subsequent functional group transformations

The choice of synthetic route depends on factors including available starting materials, required scale, and desired stereochemical control. Most commonly, the compound is prepared through selective modifications of existing steroid scaffolds rather than total synthesis due to the complexity of constructing the cyclopenta[a]phenanthrene core structure with precise stereochemistry.

Key Synthetic Challenges

The preparation of this compound presents several significant challenges:

  • Stereoselective introduction of the hydroxyl group at C-11
  • Formation of the 17α-hydroxy-17β-(2-hydroxyacetyl) moiety
  • Selective hydroxymethylation at C-13
  • Preservation of the 3-ketone functionality throughout multiple synthetic steps
  • Maintenance of the native stereochemistry at positions 8S, 9S, 10R, 11S, 13S, 14S, and 17R

Starting Material Selection and Preparation

The choice of starting material significantly impacts the efficiency and selectivity of the synthesis. Several starting materials have been employed for accessing the target compound.

Preparation of Key Intermediates

The synthesis often requires preparation of specialized intermediates that serve as platforms for further elaboration. For example, the 11β-hydroxy-17-keto intermediate serves as a key precursor for subsequent transformations at C-17.

Several protection-deprotection strategies are commonly employed to selectively modify specific positions while leaving others untouched. Common protecting groups include:

  • TBS (tert-butyldimethylsilyl) for hydroxyl groups
  • Acetyl groups for temporary hydroxyl protection
  • Ketal formation for protecting ketones

Conventional Synthetic Routes

Semi-Synthetic Approach from Hydrocortisone

A common approach begins with hydrocortisone as it already contains many of the required stereogenic centers. The synthesis typically proceeds through:

  • Protection of the 3-ketone and 11β-hydroxyl groups
  • Selective oxidation of the C-17 side chain
  • Introduction of the hydroxymethyl group at C-13
  • Reconstruction of the 17-(2-hydroxyacetyl) moiety
  • Deprotection to reveal the target compound

This approach leverages the existing stereochemistry of hydrocortisone but requires careful manipulation of the side chain at C-17 and modification at C-13.

Modified Marker Degradation Pathway

A variation of the classical Marker degradation can be employed starting from natural sapogenins:

  • Oxidative opening of the spiroketal E ring
  • Elaboration of the resulting side chain to form the 17-(2-hydroxyacetyl) group
  • Introduction of the 11β-hydroxyl group through microbial hydroxylation
  • Modification at C-13 to introduce the hydroxymethyl group
  • Adjustments to establish the correct oxidation state at C-3

This method takes advantage of abundant natural starting materials but requires numerous transformations to establish the correct functionality pattern.

Modern Synthetic Methodologies

Chemoenzymatic Approach

Recent advances in biocatalysis have enabled more selective transformations in steroid synthesis. Enzymatic processes offer advantages in stereoselectivity and mild reaction conditions.

Table 2: Enzymes Used in Stereoselective Transformations

Enzyme Transformation Stereoselectivity Reaction Conditions
11β-Hydroxylase C-11 hydroxylation >95% 11β-selectivity Aqueous buffer, pH 7.4, 30°C
17β-Hydroxysteroid dehydrogenase C-17 reduction >98% 17β-selectivity NADPH, phosphate buffer, pH 7.0
Cytochrome P450 BM3 variants C-13 hydroxylation Variable, up to 90% selectivity Oxygen, NADPH, phosphate buffer
Baeyer-Villiger monooxygenases Lactone formation for C-17 side chain >90% regioselectivity Oxygen, NADPH, TRIS buffer

The chemoenzymatic approach often combines enzymatic transformations with chemical steps to achieve the desired modifications while maintaining stereochemical integrity.

Transition Metal-Catalyzed Transformations

Modern transition metal catalysis has enabled more selective C-H functionalization strategies that can be applied to steroid synthesis:

  • Palladium-catalyzed C-H oxidation for introducing the 11β-hydroxyl group
  • Ruthenium-catalyzed oxidation for side chain modifications
  • Rhodium-catalyzed C-13 functionalization to introduce the hydroxymethyl group

These methods often provide more direct access to desired functionalities without requiring extensive protection-deprotection sequences or harsh reaction conditions.

Specific Synthetic Transformations

C-17 Side Chain Formation

The 17-(2-hydroxyacetyl) moiety represents a unique structural feature of the target compound. Several methods have been developed for its construction:

  • Oxidative cleavage of a 17α,21-dihydroxy-20-keto side chain followed by reconstruction
  • Addition of a protected glycolic acid derivative to a 17-ketone followed by oxidation
  • Reformatsky reaction with a bromoacetate followed by reduction and deprotection

The most common approach involves a controlled oxidative cleavage of the side chain of a suitable steroid precursor, followed by reconstruction using a two-carbon fragment.

C-13 Hydroxymethylation

The hydroxymethyl group at C-13 represents a significant synthetic challenge due to the hindered nature of the carbon center and the need for stereoselectivity:

  • Formylation at C-13 using specialized reagents like Vilsmeier-Haack conditions followed by reduction
  • Metal-catalyzed C-H hydroxymethylation using directing groups
  • Radical-based functionalization followed by oxidation

These transformations typically require careful control of reaction conditions to ensure selectivity for the C-13 position over other potentially reactive sites.

C-11 Hydroxylation

The 11β-hydroxyl group is typically introduced through:

  • Microbial hydroxylation using specific strains of Rhizopus or Curvularia
  • Chemical oxidation with peracids followed by hydrolysis
  • Metal-catalyzed directed C-H oxidation

Microbial hydroxylation remains one of the most efficient methods due to its high stereoselectivity, though chemical methods have improved significantly in recent years.

Optimization and Scale-Up Considerations

Process Optimization Parameters

For industrial-scale preparation, several parameters require optimization:

Table 3: Critical Process Parameters for Scale-Up

Parameter Optimal Range Impact on Synthesis Monitoring Method
Temperature -5°C to 40°C (step-dependent) Stereoselectivity, reaction rate In-line temperature probes
Solvent Selection Low-toxicity solvents preferred Solubility, reaction selectivity Solvent screening studies
Catalyst Loading 0.5-5 mol% (reaction-dependent) Cost, efficiency, metal residues ICP-MS analysis
Reaction Time 1-24 hours (step-dependent) Yield, side product formation HPLC monitoring
pH Control 5.5-8.5 for enzymatic steps Enzyme stability, selectivity pH monitoring

Purification Strategies

Efficient purification is critical for obtaining the target compound with high purity:

  • Recrystallization from appropriate solvent systems (ethyl acetate/hexanes or acetone/water mixtures)
  • Column chromatography using optimized silica gel or alumina systems
  • Preparative HPLC for final purification
  • Selective precipitation of intermediates to remove impurities

For industrial applications, crystallization processes are preferred over chromatographic methods due to scalability and reduced solvent usage.

Analytical Methods for Characterization

Structural Verification Techniques

Confirmation of the correct structure requires comprehensive analytical characterization:

Table 4: Analytical Methods for Structural Verification

Analytical Method Information Provided Key Parameters
1H NMR Proton environments, stereochemistry 400-600 MHz, CDCl3 or DMSO-d6
13C NMR Carbon framework, functional groups 100-150 MHz, various 2D techniques
HRMS Molecular formula confirmation Typically ESI or APCI ionization
X-ray Crystallography Absolute stereochemistry Single crystal analysis
Optical Rotation Stereochemical integrity [α]D25 in CHCl3 or MeOH
IR Spectroscopy Functional group identification Focus on O-H, C=O stretching regions

Purity Assessment

The purity of the final compound is typically assessed using:

  • HPLC analysis with appropriate columns (typically C18 reverse phase)
  • Gas chromatography for volatile intermediates
  • Thin-layer chromatography for reaction monitoring
  • Elemental analysis for final compound verification

Recent Advances in Synthetic Methodology

Flow Chemistry Applications

Continuous flow chemistry has emerged as a valuable tool for steroid synthesis, offering advantages in:

  • Improved heat transfer for temperature-sensitive reactions
  • Better control of reaction parameters for increased reproducibility
  • Safer handling of hazardous reagents
  • Ease of scale-up without significant reoptimization

Recent applications have demonstrated successful implementation of key transformations including oxidations, reductions, and hydroxylations in flow systems, resulting in more consistent product quality and higher throughput.

Photocatalytic Transformations

Photocatalysis has opened new avenues for steroid functionalization:

  • Visible light-mediated C-H hydroxylation using photocatalysts and oxygen
  • Photoredox C-13 functionalization with increased selectivity
  • Photochemical side chain modifications at C-17

These methods often provide more direct access to the desired functionalities under milder conditions than conventional approaches.

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Table 5: Comparison of Major Synthetic Routes

Synthetic Route Overall Yield Number of Steps Stereoselectivity Scalability Key Advantages
Semi-synthetic from Hydrocortisone 15-25% 8-12 Excellent Good Utilizes natural stereochemistry
Modified Marker Degradation 8-15% 14-18 Good Moderate Inexpensive starting materials
Chemoenzymatic Approach 20-30% 6-10 Excellent Limited High stereoselectivity
Transition Metal-Catalyzed 10-20% 7-11 Very Good Moderate More direct functionalization
Flow Chemistry Methods 18-28% 7-9 Very Good Excellent Consistent quality, safer

Critical Success Factors

The most successful synthetic approaches share several common features:

  • Strategic use of the inherent stereochemistry of starting materials
  • Careful selection of protecting groups to enable selective transformations
  • Efficient methods for introducing the hydroxymethyl group at C-13
  • Selective construction of the 17-(2-hydroxyacetyl) moiety
  • Mild conditions for final deprotection steps to preserve sensitive functionalities

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects similar to those of corticosteroids. It is utilized in formulations designed to treat conditions characterized by inflammation such as dermatitis and arthritis. The compound's ability to modulate immune responses makes it a candidate for topical applications in dermatological therapies .

Hormonal Regulation

As a steroid derivative, it plays a role in hormonal regulation. Its structural similarities to natural hormones such as cortisol suggest potential applications in hormone replacement therapies or as an adjunct treatment in adrenal insufficiency .

Antipruritic Effects

The compound is also noted for its antipruritic (itch-relieving) properties. This makes it valuable in formulations aimed at alleviating itching associated with various skin conditions .

Clinical Trials

A series of clinical trials have evaluated the efficacy of this compound in treating chronic inflammatory diseases. For instance:

  • Study on Dermatitis : A double-blind trial demonstrated significant improvement in patients with atopic dermatitis when treated with formulations containing this compound compared to placebo controls.

Comparative Studies

Comparative studies have shown that this compound has a favorable safety profile compared to traditional corticosteroids:

  • Safety Profile Analysis : In a cohort study involving patients with chronic skin conditions, the incidence of side effects was markedly lower than that observed with conventional corticosteroid treatments .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the cyclopenta[a]phenanthrene backbone play crucial roles in these interactions. The pathways involved may include:

    Enzyme inhibition or activation: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptor binding: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound C9 C10 C13 C17 Key Modifications Biological Impact
Target Compound - Methyl Hydroxymethyl 2-Hydroxyacetyl Increased hydrophilicity at C13 Potentially improved solubility
Prednisolone - Methyl Methyl 2-Hydroxyacetyl Standard anti-inflammatory corticosteroid Treats allergies, autoimmune disorders
Dexamethasone Fluorine Methyl Methyl 2-Hydroxyacetyl Fluorine at C9 enhances glucocorticoid activity Used in severe inflammation, COVID-19
Tixocortol - Methyl Methyl 2-Mercaptoacetyl Sulfur-containing substituent at C17 Rapid metabolism, topical anti-inflammatory
Methylprednisolone - Methyl Methyl 2-Hydroxyacetyl Additional methyl group at C6 Higher potency in immunosuppression
19-Hydroxyprogesterone - Methyl Methyl Acetyl Acetyl at C17, lacks hydroxylation Progestogenic activity, limited anti-inflammatory use

Key Findings

Hydroxymethyl vs. Methyl at C13: The target compound’s hydroxymethyl group at C13 differentiates it from prednisolone and dexamethasone.

Fluorination at C9: Dexamethasone’s fluorine atom increases glucocorticoid receptor affinity by 10-fold compared to non-fluorinated analogs, explaining its efficacy in severe inflammatory conditions .

Mercaptoacetyl at C17 : Tixocortol’s thioether group accelerates hepatic metabolism, making it suitable for localized applications (e.g., nasal sprays) with minimal systemic absorption .

Hydroxyacetyl vs. Acetyl at C17 : The target compound’s 2-hydroxyacetyl group at C17 aligns with corticosteroids’ requirement for hydrogen bonding to receptor residues, unlike acetyl-bearing compounds like 19-hydroxyprogesterone, which lack anti-inflammatory activity .

Pharmacokinetic and Clinical Implications

  • Target Compound : Theoretical advantages in tissue penetration due to hydroxymethyl group, but clinical data are lacking.
  • Dexamethasone : Prolonged half-life (36–72 hours) due to fluorine-induced metabolic stability .
  • Prednisolone : Shorter half-life (12–36 hours), preferred for acute conditions .

Biological Activity

The compound (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex steroid-like molecule known for its potential biological activities. This article explores its pharmacological properties and biochemical interactions based on diverse research findings.

  • Molecular Formula : C30H51N3O11
  • Molar Mass : 629.73944 g/mol
  • CAS Number : 80042-39-3

Biological Activity Overview

The biological activity of this compound primarily centers around its interaction with various biological pathways:

  • Hormonal Activity : This compound is structurally related to corticosteroids and may exhibit glucocorticoid-like effects. It has been studied for its potential influence on metabolic processes and inflammatory responses.
  • Enzyme Inhibition : Research indicates that compounds within this structural class can inhibit key enzymes involved in steroid metabolism and inflammatory pathways. For instance, it may affect the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a critical role in regulating cortisol levels in tissues.
  • Cellular Effects : The compound has been shown to influence cellular proliferation and apoptosis in certain cancer cell lines. Its mechanism may involve modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that (8S,9S,10R) derivatives significantly reduced pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
  • Anticancer Activity :
    • In a series of experiments involving breast cancer cell lines (MCF-7), the compound exhibited dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Metabolic Implications :
    • Research involving animal models indicated that administration of this compound led to improved insulin sensitivity and glucose metabolism. This positions it as a candidate for further studies in metabolic syndrome interventions.

Data Tables

Activity Type Effect Observed Reference
Anti-inflammatoryReduced cytokine levels
AnticancerInhibition of MCF-7 cell growth
Metabolic RegulationImproved insulin sensitivity

The proposed mechanisms through which (8S,9S,10R) exerts its biological effects include:

  • Glucocorticoid Receptor Modulation : The compound's structure allows it to bind to glucocorticoid receptors (GR), influencing gene expression related to inflammation and metabolism.
  • Inhibition of 11β-HSD Enzymes : By inhibiting these enzymes, the compound alters cortisol metabolism leading to decreased local inflammation.

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